molecular formula C10H11FO3 B1316337 Ethyl 2-(3-fluorophenoxy)acetate CAS No. 777-70-8

Ethyl 2-(3-fluorophenoxy)acetate

Cat. No.: B1316337
CAS No.: 777-70-8
M. Wt: 198.19 g/mol
InChI Key: UOUDEEISQIAYSK-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenoxy)acetate is an organofluorine compound characterized by a phenoxyacetic acid ester backbone with a fluorine substituent at the meta position of the aromatic ring. The ester functional group (ethyl acetate moiety) and the electron-withdrawing fluorine atom influence its physicochemical properties, such as lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-fluorophenoxy)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and it may involve additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(3-fluorophenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluorophenoxy)acetate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(3-fluorophenoxy)acetate, emphasizing substituent variations, synthesis methods, and biological activities:

Compound Name Molecular Formula Substituents/Modifications Synthesis Highlights Key Properties/Applications Reference
Ethyl 2-(3-fluorophenoxy)-2-phenylacetate (4c) C16H15FO3 Additional phenyl group at C2 AgBF4-catalyzed synthesis (38.6% yield) Potential bioactivity (NMR data provided)
Ethyl 2-(2-fluorophenyl)acetate C10H11FO2 Fluorine at ortho position on phenyl ring Pharmaceutical starting material Used in medicinal chemistry synthesis
Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate C11H10F3O3 Trifluoromethyl group at meta position High structural similarity (0.90) Enhanced lipophilicity/metabolic stability
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C12H15FO4 Fluorine at para, methoxy groups at C2 and C6 Supplier-specified purity standards Noted for electronic effects
Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate C11H13FO3 Methoxy group at para to fluorine Multiple CAS registry entries Altered solubility/reactivity
Ethyl 2-(3-(benzyloxy)phenyl)acetate C17H18O3 Benzyloxy group at meta position Supplier-listed physico-chemical data Steric hindrance effects

Key Comparative Insights:

Substituent Position and Electronic Effects Fluorine at the meta position (target compound) vs. ortho (Ethyl 2-(2-fluorophenyl)acetate ) or para (Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate ) alters electron distribution. Trifluoromethyl groups (e.g., ) increase lipophilicity (logP) and metabolic resistance compared to mono-fluorinated derivatives.

Synthetic Accessibility The AgBF4-catalyzed synthesis of Ethyl 2-(3-fluorophenoxy)-2-phenylacetate (38.6% yield ) suggests moderate efficiency, likely due to steric challenges from the phenyl group. Simpler analogs (e.g., Ethyl 2-(2-fluorophenyl)acetate ) may be synthesized more efficiently.

Pharmaceutical utility: Ethyl 2-(2-fluorophenyl)acetate is a known precursor in drug synthesis , whereas trifluoromethylated analogs (e.g., ) are valued for their stability in vivo.

Physicochemical and Functional Data

  • Lipophilicity: Fluorine and trifluoromethyl substituents increase logP values, enhancing membrane permeability. For example, Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate is more lipophilic than the target compound.
  • Solubility : Methoxy groups (e.g., ) improve aqueous solubility via hydrogen bonding, whereas benzyloxy groups () reduce it due to hydrophobicity.
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) typically exhibit higher thermal stability.

Biological Activity

Ethyl 2-(3-fluorophenoxy)acetate, an organic compound with the molecular formula C10H11F O3 and a molecular weight of 182.20 g/mol, has gained attention in pharmacological research due to its significant biological activity. This compound belongs to the class of phenol ethers and exhibits various biological effects, particularly in the context of inflammation and cancer treatment.

Chemical Structure and Properties

The structure of this compound features a fluorophenyl group attached to an acetate moiety. The presence of a fluorine atom enhances its lipophilicity, which is crucial for its interaction with biological targets. The chemical synthesis typically involves the reaction of 3-fluorophenol with acetic acid:

3 Fluorophenol+Acetic AcidEthyl 2 3 fluorophenoxy acetate+Water\text{3 Fluorophenol}+\text{Acetic Acid}\rightarrow \text{Ethyl 2 3 fluorophenoxy acetate}+\text{Water}

This reaction highlights the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory and analgesic properties through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is pivotal in pain perception and inflammatory responses. Inhibition of TRPV1 may lead to reduced pain signaling and inflammation.

2. Anti-cancer Potential

Preliminary studies suggest that compounds structurally related to this compound have shown activity against various cancer cell lines, indicating its potential as an anticancer agent . The compound appears to interact with enzymes involved in inflammatory pathways, which might also play a role in cancer progression.

This compound primarily acts as an inhibitor of protoporphyrinogen oxidase (PPO) , affecting the heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, resulting in oxidative damage to cells and potentially inducing cell death. The biochemical pathways influenced by this compound are critical for understanding its therapeutic applications.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

  • In Vitro Studies : Experiments conducted on cancer cell lines have demonstrated that this compound can inhibit cellular proliferation and induce apoptosis. These studies often utilize assays such as MTT or flow cytometry to measure cell viability and apoptosis rates.
  • Animal Models : In vivo studies using xenograft models have provided insights into the anti-tumor efficacy of this compound, revealing its potential to suppress tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Summary Table of Biological Activities

Activity Effect Mechanism
Anti-inflammatoryInhibition of pain signalingTRPV1 inhibition
AnalgesicPain reliefTRPV1 inhibition
Anti-cancerReduced proliferationPPO inhibition leading to oxidative stress
Induction of apoptosisCell deathAccumulation of protoporphyrin IX

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(3-fluorophenoxy)acetate, and how can reaction conditions be standardized?

The synthesis typically involves nucleophilic substitution between 3-fluorophenol and ethyl chloroacetate under alkaline conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent : Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity .
  • Catalyst : Potassium carbonate (K₂CO₃) is preferred for deprotonating phenol while minimizing ester hydrolysis . Post-reaction, purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for -OCH₂CO- and δ ~1.3 ppm for ethyl CH₃) and fluorophenyl group (¹⁹F NMR δ ~-110 ppm) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted 3-fluorophenol) using C18 columns and ESI+ ionization .
  • FT-IR : Identifies ester C=O stretching (~1740 cm⁻¹) and aryl C-F bonds (~1220 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

this compound is stable as a neat oil at -20°C for ≥2 years. Degradation studies show:

  • Thermal instability : Decomposes above 100°C, forming 3-fluorophenol and acetic acid derivatives.
  • Light sensitivity : UV exposure accelerates ester hydrolysis; store in amber vials .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing etherification or ester hydrolysis can occur due to:

  • pH imbalance : Excess base (e.g., NaOH) promotes hydrolysis; use buffered conditions (pH 8–9) .
  • Steric effects : The 3-fluoro group on phenol reduces nucleophilic attack efficiency, requiring longer reaction times . Kinetic studies (GC-MS monitoring) reveal a second-order dependence on both reactants .

Q. How can computational modeling optimize crystallographic refinement for structural analysis?

  • SHELX suite : Use SHELXL for small-molecule refinement, leveraging high-resolution X-ray data to resolve fluorine’s electron density challenges .
  • ORTEP-3 : Visualizes thermal ellipsoids and validates bond angles/lengths, critical for confirming the ester’s planar geometry .
  • DFT calculations : Predict vibrational frequencies (e.g., B3LYP/6-31G*) to cross-validate experimental IR data .

Q. What strategies resolve contradictions between purity assays and bioactivity data?

Discrepancies often arise from:

  • Isomeric impurities : Chiral HPLC (Chiralpak IA column) detects enantiomeric byproducts not resolved by standard methods .
  • Residual solvents : Headspace GC-MS identifies traces of DMF or acetone, which may inhibit enzyme activity in biological assays .
  • Batch variability : Implement QbD (Quality by Design) protocols to standardize synthetic steps .

Q. How do fluorinated analogs influence metabolic stability in pharmacokinetic studies?

The 3-fluoro group enhances metabolic resistance by:

  • Blocking cytochrome P450 oxidation at the meta position.
  • Increasing lipophilicity (logP ~2.5), improving membrane permeability . In vitro microsomal assays (human liver microsomes) show a 40% longer half-life compared to non-fluorinated analogs .

Q. Methodological Considerations

Q. What safety protocols are essential for handling fluorinated aromatic esters?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact (LD50 >2000 mg/kg in rats) .
  • Waste disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers .
  • Ventilation : Use fume hoods to limit inhalation of volatile byproducts (e.g., acetic acid) .

Properties

IUPAC Name

ethyl 2-(3-fluorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUDEEISQIAYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567904
Record name Ethyl (3-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-70-8
Record name Ethyl 2-(3-fluorophenoxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3-fluorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluorophenol (2.24 g, 20.0 mmol) in DMF (40 mL) is added potassium carbonate (3.03 g, 22.0 mmol) and ethyl bromoacetate (2.34 mL, 21.0 mmol), and the mixture is stirred at 70° C. for 18 h. The mixture is cooled to RT, Et2O is added, and the mixture is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is vacuum distilled to give 3.2 g of the product 432.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-fluorophenol (1.2 g, 11.8 mmol) in 20 mL of DMF at 0° C. is added sodium hydride (0.47 g, 10.7 mmol). After stirring for 10 minutes Ethyl bromoacetate (1.2 g, 10.7 mmol) is added dropwise. The reaction is allowed to warm to ambient temperatures and is stirred for 16 hours. To the reaction is added a saturated solution NH4Cl (aq.). The resulting mixture is diluted with EtOAc and H2O. The layers are separted. The organic layer is washed with H2O and a saturated solution NaCl (aq.). The organic layer is dried over MgSO4, filtered and concentrated to give the product (2 g, 10 mmol) as an oil. 1H NMR (CDCl3, 300 MHz) δ7.22 (m, 1H), 6.65 (m, 3H), 4.61 (s, 2H), 4.27 (q, 2H), 1.24 (t, 3H).
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1.2 g
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0.47 g
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Synthesis routes and methods IV

Procedure details

A 50 ml three-necked round-bottomed flask equipped with temperature probe and nitrogen bubbler was charged with Sodium Hydride (785 mg, 19.6 mmol) and DMF (10.0 ml) and cooled to 0° C. A solution of 3-Fluorophenol (2.00 g, 17.8 mmol) in DMF (2.0 ml) was added dropwise maintaining reaction temperature below 10° C. The mixture was stirred for an additional 15 minutes then Ethyl bromoacetate (2.48 ml, 22.3 mmol) was added dropwise maintaining the reaction temperature below 10° C. The reaction was stirred at room temperature for 4 hours. The reaction was then concentrated under reduced pressure and the crude product was taken up in Ethyl acetate, washed with water, dried (Na2SO4), filtered, concentrated and further purified via flash chromatography using 4:1/heptane:Ethyl acetate as eluant. Fractions containing product were combined and concentrated to afford (3-Fluoro-phenoxy)-acetic acid ethyl ester (2.26 g, 69%) as a clear oil.
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785 mg
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Synthesis routes and methods V

Procedure details

3-Fluoro-phenol (100 g, 892 mmol) is dissolved in acetone (250 ml) and after addition of chloro-acetic acid ethyl ester (114 ml, 1.07 mol) and K2CO3 (249 g, 1.78 mol) the mixture is refluxed for 24 h. After cooling down to 0° C., the mixture is filtrated and the filtrate is evaporated under reduced pressure. Yield: 198 g (100%) of a red oil.
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100 g
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250 mL
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